Azarole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azarole is primarily cultivated rather than synthesized. The plant is propagated through seeds, cuttings, or grafting . The seeds require stratification, a process of cold treatment, to break dormancy and promote germination. Cuttings are typically taken from semi-hardwood branches and treated with rooting hormones to enhance root development .
Industrial Production Methods
Industrial production of this compound involves the cultivation of the plant in orchards. The trees are grown in well-drained soils with adequate sunlight. They are pruned regularly to maintain their shape and promote fruit production. The fruits are harvested in late summer to early autumn when they are fully ripe .
Chemical Reactions Analysis
Types of Reactions
Azarole undergoes various chemical reactions, primarily involving its polyphenolic compounds. These reactions include oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Oxidation: this compound polyphenols can undergo oxidation in the presence of oxygen or oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.
Hydrolysis: Hydrolysis of this compound polyphenols can be catalyzed by acids or enzymes.
Major Products Formed
The major products formed from these reactions include various phenolic acids, flavonoids, and other antioxidant compounds .
Scientific Research Applications
Azarole has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: this compound extracts are used as natural antioxidants in food preservation and cosmetics.
Biology: The plant’s polyphenolic compounds exhibit antimicrobial and anti-inflammatory properties.
Industry: This compound extracts are used in the production of functional foods and nutraceuticals.
Mechanism of Action
The beneficial effects of azarole are primarily attributed to its high content of polyphenolic compounds, such as flavonoids and phenolic acids . These compounds exert their effects through various molecular targets and pathways:
Antioxidant Activity: this compound polyphenols scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: The compounds inhibit the production of pro-inflammatory cytokines and enzymes.
Cardioprotective Effects: This compound polyphenols improve endothelial function, reduce blood pressure, and prevent platelet aggregation.
Comparison with Similar Compounds
Azarole is often compared to other hawthorn species, such as Crataegus monogyna (common hawthorn) and Crataegus pinnatifida (Chinese hawthorn) . While all these species share similar polyphenolic profiles, this compound is unique in its higher content of certain flavonoids, such as hyperoside . This higher flavonoid content contributes to its stronger antioxidant and antimicrobial activities compared to other hawthorn species .
Similar Compounds
Crataegus monogyna:
Crataegus pinnatifida: Known as Chinese hawthorn, it is used in traditional Chinese medicine and has different phenolic profiles compared to this compound.
Properties
CAS No. |
55872-82-7 |
---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-N,4-N-di(pyrrol-1-yl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C14H12N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12H |
InChI Key |
VQKVZNAYFUDTTE-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |
Canonical SMILES |
C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |
Synonyms |
azarole azarole, (E)-isomer azarole, (Z)-isomer N,N'-2,5-cyclohexadiene-1,4-diylidenebis(1H-pyrrol-1-amine) |
Origin of Product |
United States |
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